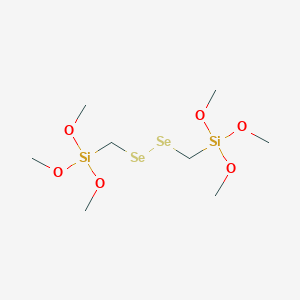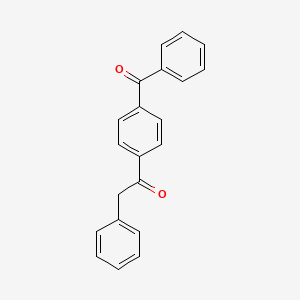
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxymethyl group at position 4, a phenyl group at position 2, and a pyridin-2-yl group at position 6. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(methoxymethyl)pyrimidine with 2-phenylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-formyl-2-phenyl-6-(pyridin-2-yl)pyrimidine.
Reduction: Formation of 4-(methoxymethyl)-2-phenyl-1,2-dihydro-6-(pyridin-2-yl)pyrimidine.
Substitution: Formation of 4-(methoxymethyl)-2-(substituted phenyl)-6-(pyridin-2-yl)pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxymethyl)-2-phenyl-6-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at position 3.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-4-yl)pyrimidine: Similar structure but with the pyridinyl group at position 4.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of substituents in 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine imparts distinct chemical and biological properties compared to its analogs. The specific positioning of the methoxymethyl, phenyl, and pyridin-2-yl groups can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
922726-27-0 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2-phenyl-6-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C17H15N3O/c1-21-12-14-11-16(15-9-5-6-10-18-15)20-17(19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Clave InChI |
TVUBURUMURHEJR-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)


![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
